

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenol

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)phenol

Cat. No.: B1329497

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **2-Nitro-4-(trifluoromethyl)phenol** (CAS No: 400-99-7). This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)

Molecular Structure and Properties

2-Nitro-4-(trifluoromethyl)phenol is an organic compound featuring a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the fourth position. The trifluoromethyl group significantly enhances its lipophilicity, a property that can improve the bioavailability of derivative pharmaceutical formulations.[\[1\]](#)

Chemical Identifiers:

- IUPAC Name: **2-nitro-4-(trifluoromethyl)phenol**[\[2\]](#)
- Canonical SMILES: C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])O[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₄F₃NO₃[\[2\]](#)[\[3\]](#)

The key quantitative properties of **2-Nitro-4-(trifluoromethyl)phenol** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	207.11 g/mol [2] [4]
Exact Mass	207.01432748 Da [3]
Appearance	Light yellow to brown clear liquid [1]
Density	1.473 g/mL at 25 °C [4]
Boiling Point	92-94 °C at 12 mmHg [3] [4]
Flash Point	95 °C (203 °F) - closed cup [3]
Refractive Index	n _{20/D} 1.504 [3] [4]
pKa	5.53 ± 0.14 (Predicted) [3] [5]
Vapor Pressure	0.157 mmHg at 25°C [3] [5]
XLogP3	2.3 [2] [3]
Hydrogen Bond Donor Count	1 [3]
Hydrogen Bond Acceptor Count	6 [3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Nitro-4-(trifluoromethyl)phenol** are crucial for its application in research and development.

2.1. Synthesis Protocol

The following protocol describes the synthesis of **2-Nitro-4-(trifluoromethyl)phenol** from 2-nitro-4-(trifluoromethyl)chlorobenzene.[\[6\]](#)

Materials:

- 2-nitro-4-(trifluoromethyl)chlorobenzene (164.0 g)
- Dimethyl sulfoxide (220 ml)
- Sodium hydroxide (87.6 g, finely powdered)

- Concentrated hydrochloric acid
- Petroleum ether
- Ether
- Magnesium sulfate ($MgSO_4$)

Procedure:

- A solution of 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide is prepared and stirred at room temperature.
- Finely powdered sodium hydroxide (87.6 g) is added in portions to the solution over an 8-hour period.
- The resulting mixture is acidified to a pH of 1 with concentrated hydrochloric acid, which causes an oil to form.
- The oil is separated and dissolved in ether.
- The ether solution is dried over magnesium sulfate ($MgSO_4$) and then the solvent is stripped under reduced pressure.
- The residue is mixed with a cold sodium hydroxide solution and extracted with petroleum ether.
- The aqueous layer is then acidified again with concentrated hydrochloric acid, causing the formation of an oil.
- This final oil is separated, dissolved in ether, dried with $MgSO_4$, and the solvent is removed to yield **2-nitro-4-(trifluoromethyl)phenol**.^[6]

2.2. Analytical Protocol (General Method)

While a specific protocol for this compound is not detailed, the analysis of phenols is commonly performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or

mass spectrometry (MS).^{[7][8]} The following is a general workflow adaptable for **2-Nitro-4-(trifluoromethyl)phenol**.

Instrumentation:

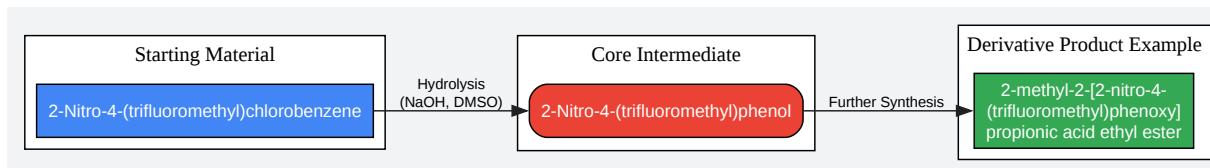
- Gas Chromatograph with a high-resolution fused silica capillary column.^[7]
- Mass Spectrometer operated in Selected Ion Monitoring (SIM) mode or a Flame Ionization Detector.^{[7][8]}

Procedure:

- Sample Preparation: Samples are extracted using an appropriate method, such as liquid-liquid extraction with a solvent like dichloromethane for aqueous samples.^{[7][8]}
- Injection: A small volume of the extract is injected into the GC using a splitless injection mode.^[7]
- Separation: The analyte is separated from other components on the capillary column based on its volatility and interaction with the column's stationary phase.
- Detection & Identification: The separated compound is detected by MS or FID. Identification is confirmed by comparing the retention time and mass spectrum (for MS) to that of a certified reference standard of **2-Nitro-4-(trifluoromethyl)phenol**.^[7]
- Quantification: The concentration of the analyte is determined by comparing its response to a calibration curve generated from standards of known concentrations.^[7]

Applications and Logical Workflow

2-Nitro-4-(trifluoromethyl)phenol is a key building block in organic synthesis. Its primary utility lies in its role as an intermediate for producing more complex molecules, particularly in the agrochemical and pharmaceutical sectors.^[1] For instance, it has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester. The diagram below illustrates its logical position in a synthetic workflow.

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Caption: Synthetic pathway of **2-Nitro-4-(trifluoromethyl)phenol** and its use as an intermediate.

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